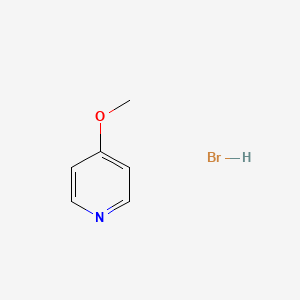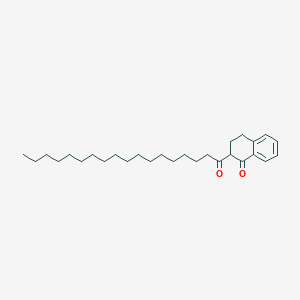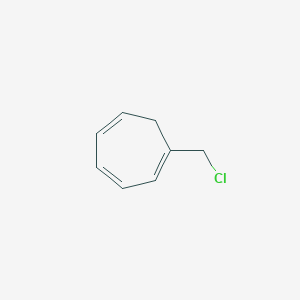![molecular formula C15H12N2O8 B14488552 5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid CAS No. 63407-34-1](/img/structure/B14488552.png)
5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid is an organic compound that belongs to the class of nitrobenzoic acids This compound is characterized by the presence of methoxy and nitro groups attached to a benzoic acid core, along with a nitrophenylmethoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid can be achieved through a multi-step process involving the following key steps:
Nitration of Methoxybenzoic Acid: The starting material, methoxybenzoic acid, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group at the desired position on the benzene ring.
Formation of the Nitrophenylmethoxy Substituent: The nitrophenylmethoxy group is introduced through a nucleophilic substitution reaction. This involves reacting the nitrated methoxybenzoic acid with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate.
Purification: The final product is purified using recrystallization techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Bases: Potassium carbonate, sodium hydroxide.
Acid Catalysts: Sulfuric acid, hydrochloric acid.
Major Products Formed
Reduction: Formation of 5-amino-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Esterification: Formation of esters such as methyl 5-methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoate.
Applications De Recherche Scientifique
5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid is primarily related to its ability to interact with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy and nitrophenylmethoxy groups contribute to the compound’s overall reactivity and specificity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-2-nitrobenzoic acid: Similar structure but lacks the nitrophenylmethoxy substituent.
4-Nitroanisole: Contains a nitro group and a methoxy group but lacks the benzoic acid core.
2-Amino-5-methoxybenzoic acid: Contains an amino group instead of a nitro group.
Uniqueness
5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid is unique due to the presence of both methoxy and nitrophenylmethoxy groups attached to the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
63407-34-1 |
|---|---|
Formule moléculaire |
C15H12N2O8 |
Poids moléculaire |
348.26 g/mol |
Nom IUPAC |
5-methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C15H12N2O8/c1-24-13-6-11(15(18)19)12(17(22)23)7-14(13)25-8-9-2-4-10(5-3-9)16(20)21/h2-7H,8H2,1H3,(H,18,19) |
Clé InChI |
ZQRCJKMZHPCFBZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14488470.png)
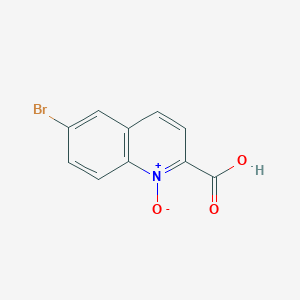
![3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14488487.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14488491.png)

![1-[2-(tert-Butylamino)-5-hydroxyphenyl]ethan-1-one](/img/structure/B14488503.png)
![3-{[3-(Triethylsilyl)propyl]amino}propanenitrile](/img/structure/B14488507.png)
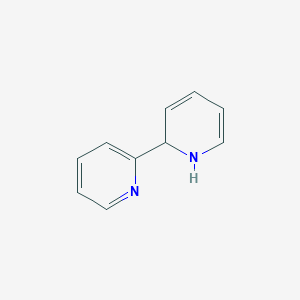
![2,2'-Di(pyridin-3-yl)-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetrone](/img/structure/B14488518.png)
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol](/img/structure/B14488522.png)

